molecular formula C33H45N3O13S B600888 Unii-KU641czy53 CAS No. 1159613-25-8

Unii-KU641czy53

Cat. No. B600888
M. Wt: 723.79
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Unii-KU641czy53 is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a synthetic compound that has been synthesized using a specific method, and its potential applications in scientific research have been explored extensively.

Scientific Research Applications

Advancements in Nanoparticle Synthesis

Research in the field of nanoparticle synthesis has seen significant advancements, important for various scientific applications. This includes the development of novel materials, pivotal in industries and technology sectors, such as the electronics industry. The evolution from vacuum tubes to diodes, transistors, and ultimately to miniature chips is a notable example of this synergy between scientific discovery and technological development (Cushing, Kolesnichenko, & O'Connor, 2004).

Transforming Educational Programs for Research Translation

The translation of basic scientific research into practical and deployable innovations has a historical precedent, evident in various sectors from space exploration to everyday technological devices. Institutions like the National Collegiate Inventors and Innovators Alliance (NCIIA) have been crucial in developing educational programs and funding to aid researchers in translating their research into viable and socially beneficial businesses (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Emphasis on Ethical, Legal, and Social Aspects in Research

With the increasing influence of technology, there's a growing need to focus on the ethical, legal, and social aspects of scientific research, especially in controversial areas like genomics, synthetic biology, and nanotechnology. This approach aims to guide research and development in a manner respectful of societal concerns (Schuurbiers & Fisher, 2009).

Collaborative Working Environments in Large Scale Environmental Models

Collaborative working environments are essential for large scientific applications. For instance, the Unified Air Pollution Model (UNI-DEM) developed by the Danish Environmental Research Institute exemplifies the need for a framework offering application-centric facilities for continuous development and experimentation by various European institutes (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

The Role of the Universal Protein Resource (UniProt)

UniProt plays a crucial role in supporting biological research. It maintains a comprehensive protein sequence knowledgebase, crucial for diverse scientific research and applications. This resource offers classified and accurately annotated information, essential for advancements in life sciences (The UniProt Consortium, 2009).

The PhenX Toolkit in Genomic Studies

The PhenX Toolkit is significant in genomic studies, providing high-quality, well-established measures for various research domains. This facilitates data harmonization and cross-study comparisons, thereby enhancing the potential for discoveries in genome-wide association studies (Hamilton et al., 2011).

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[4-[[(2R,3S)-3-[[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl]oxycarbonylamino]-2-hydroxy-4-phenylbutyl]-(2-methylpropyl)sulfamoyl]anilino]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H45N3O13S/c1-18(2)15-36(50(44,45)21-10-8-20(9-11-21)34-30-28(40)26(38)27(39)29(49-30)31(41)42)16-24(37)23(14-19-6-4-3-5-7-19)35-33(43)48-25-17-47-32-22(25)12-13-46-32/h3-11,18,22-30,32,34,37-40H,12-17H2,1-2H3,(H,35,43)(H,41,42)/t22-,23-,24+,25-,26-,27-,28+,29-,30+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXHCLBMCZVFGB-VMMQOENWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)NC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H45N3O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747417
Record name N-{4-[{(2R,3S)-3-[({[(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl]oxy}carbonyl)amino]-2-hydroxy-4-phenylbutyl}(2-methylpropyl)sulfamoyl]phenyl}-beta-D-glucopyranuronosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

723.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Darunavir N-beta-D-glucuronide

CAS RN

1159613-25-8
Record name Darunavir metabolite M18
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159613258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{4-[{(2R,3S)-3-[({[(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl]oxy}carbonyl)amino]-2-hydroxy-4-phenylbutyl}(2-methylpropyl)sulfamoyl]phenyl}-beta-D-glucopyranuronosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-DEOXY-1-((4-((((2R,3S)-3-(((((3R,3AS,6AR)-HEXAHYDROFURO(2,3-B)FURAN-3-YL)OXY)CARBONYL)AMINO)-2-HYDROXY-4-PHENYLBUTYL)(2-METHYLPROPYL)AMINO)SULFONYL)PHENYL)AMINO)-.BETA.-D-GLUCOPYRANURONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU641CZY53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-KU641czy53
Reactant of Route 2
Unii-KU641czy53
Reactant of Route 3
Unii-KU641czy53
Reactant of Route 4
Unii-KU641czy53
Reactant of Route 5
Unii-KU641czy53
Reactant of Route 6
Unii-KU641czy53

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.